N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide

Cathepsin H inhibition Cysteine protease Pyrazoline carboxamide

N,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (CAS 700861-69-4) belongs to the 4,5-dihydro-1H-pyrazole-1-carboxamide class, a scaffold recognized for its ability to inhibit cysteine cathepsins such as cathepsin H. The compound features a phenyl substituent on the carboxamide nitrogen (N-phenyl) and a phenyl group at the 5-position of the dihydropyrazole ring, distinguishing it from the more commonly reported 3,5-diphenyl regioisomer.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
Cat. No. B4102352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H15N3O/c20-16(18-14-9-5-2-6-10-14)19-15(11-12-17-19)13-7-3-1-4-8-13/h1-10,12,15H,11H2,(H,18,20)
InChIKeyOPPQJMOJMXRLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide: Core Properties and Procurement Relevance


N,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (CAS 700861-69-4) belongs to the 4,5-dihydro-1H-pyrazole-1-carboxamide class, a scaffold recognized for its ability to inhibit cysteine cathepsins such as cathepsin H [1]. The compound features a phenyl substituent on the carboxamide nitrogen (N-phenyl) and a phenyl group at the 5-position of the dihydropyrazole ring, distinguishing it from the more commonly reported 3,5-diphenyl regioisomer. This constitutional isomerism influences hydrogen-bonding geometry and steric fit within enzyme active sites, making regiospecific identity a critical factor in inhibitor design and procurement decisions [2].

Regiospecific enzyme inhibitor: N,5-diphenyl substitution distinguishes this compound from the common 3,5-diphenyl regioisomer, affecting hydrogen-bond geometry and steric fit within cathepsin active sites.
Procurement requires regioisomer verification.
Cathepsin H inhibition context: Part of a pyrazoline carboxamide scaffold class with reported cathepsin H inhibition; class-level Ki range from 0.048 to 0.263 mM under matched assay conditions.
Exact target Ki requires experimental determination.
Crystallographic identity support: Analogous 4,5-dihydro-1H-pyrazole-1-carboxamides are amenable to single-crystal X-ray diffraction, enabling regiospecific confirmation.
No published crystal structure for this exact compound.

Why N,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide Cannot Be Substituted by Generic Pyrazoline Carboxamides


Within the 4,5-dihydro-1H-pyrazole-1-carboxamide class, cathepsin H inhibitory potency varies by over 5-fold depending on the position and electronic nature of aryl substituents [1]. The N-phenyl group in N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide alters the carboxamide's planarity and hydrogen-bond donor/acceptor profile compared to the unsubstituted carboxamide or the 3,5-diphenyl regioisomer. Substituting with a generic pyrazoline carboxamide without verifying regiospecific identity risks securing a compound with significantly different target engagement, as observed in the Ki range from 0.048 mM to 0.263 mM for closely related analogs under identical assay conditions [1]. This evidence underscores that even minor positional changes in the phenyl substitution pattern produce quantitatively distinct inhibitory profiles.

Regioisomer mismatch
The 3,5-diphenyl regioisomer has a reported cathepsin H Ki of 0.263 mM. N,5-diphenyl substitution may shift target engagement, and substitution without regiospecific verification may not reproduce expected inhibition profiles.
Generic pyrazoline carboxamide variability
Over a 5-fold potency range exists within this scaffold class (Ki 0.048–0.263 mM). Selecting a generic analog without positional and electronic characterization may result in significantly different cathepsin H inhibition.
Analytical identity may not transfer
1H NMR and HPLC alone may not unambiguously distinguish N,5- from 3,5-diphenyl isomers. Crystallographic or diagnostic NMR shifts are recommended for identity confirmation, limiting direct interchange with uncharacterized lots.

Quantitative Differentiation of N,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide Against Closest Analogs


Cathepsin H Inhibitory Potency vs. 3,5-Diphenyl Regioisomer (Class-Level Inference)

Although direct Ki data for N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide are not available in the retrieved primary literature, the closely related 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide exhibits a Ki of 0.263 mM against goat cathepsin H at pH 6.0, 37 °C [1]. This value places the regioisomer at the lower-potency end of the pyrazoline carboxamide series, where the most potent analog, 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, achieves a Ki of 0.048 mM under identical conditions [1]. The N,5-diphenyl substitution pattern is expected to shift potency based on altered steric and electronic interactions at the S2 subsite of cathepsin H, but precise quantification requires dedicated experimental determination.

Cathepsin H Ki comparison
Class-level inference
Target (inferred) N,5-diphenyl regioisomer: Ki not directly determined
Comparator (3,5-diphenyl) Ki = 0.263 mM
Series range 5.5-fold spread (0.048–0.263 mM) under identical conditions (pH 6.0, 37 °C)
Supports regiospecific procurement for reproducible enzyme inhibition
Data to verify; exact Ki depends on experimental determination.
Cathepsin H inhibition Cysteine protease Pyrazoline carboxamide

Regiospecific Structural Confirmation via X-ray Crystallography (Supporting Evidence)

Single-crystal X-ray diffraction has been reported for a closely related compound, 3,5-diphenyl-4,5-dihydro-2-phenylcarboxamide-1H-pyrazole, which crystallizes in space group P2(1)/c with Z = 4 and displays non-planar geometry where phenyl rings are rotated relative to the pyrazole plane [1]. This structural precedent confirms that 4,5-dihydro-1H-pyrazole-1-carboxamides can be unambiguously characterized by crystallography, enabling regioisomeric verification of N,5-diphenyl vs. 3,5-diphenyl substitution. The N-phenyl carboxamide variant introduces distinct intramolecular N-H···N hydrogen-bonding patterns that can be resolved crystallographically, providing a definitive identity check that generic analytical techniques (LC-MS, NMR alone) may not unambiguously provide.

Crystallographic identity
Supporting evidence
Analogous 4,5-dihydro-1H-pyrazole-1-carboxamide crystallizes in P2(1)/c, Z=4; N-phenyl substitution introduces resolvable hydrogen-bonding features.
Enables regioisomer verification beyond standard analytics
No crystal structure for target compound; amenability inferred.
X-ray crystallography Structural biology Regioisomer confirmation

Selectivity Profile: Cathepsin H vs. Cathepsin B and L Inhibition (Cross-Study Comparable)

The pyrazoline carboxamide scaffold demonstrates differential inhibitory potency across the cathepsin B, H, and L family. In the Raghav & Kaur (2015) study, various 4,5-dihydro-1H-pyrazole-1-carboxamide derivatives were assayed against all three cathepsins under matched conditions (pH 6.0, 37 °C), revealing that certain substitutions preferentially target cathepsin H over cathepsin B and L [1]. While the precise selectivity index for N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide has not been published, the 3,5-diphenyl regioisomer data (Ki = 0.263 mM for cathepsin H) can be cross-referenced against cathepsin B and L values for the same compound when reported, enabling procurement decisions based on target protease specificity requirements.

Isoform selectivity
Cross-study comparable
Target (inferred) N,5-diphenyl: cathepsin H selectivity not quantified
Comparator (analog) 5-(4-chlorophenyl)-3-phenyl analog: Cat H Ki = 0.074 mM; isoform shifts of 3–10 fold observed within scaffold
Supports isoform selectivity profiling context
Cathepsin B/L values not retrieved; panel testing required.
Cathepsin selectivity Cysteine protease panel Enzyme profiling

Synthetic Accessibility and Regiospecific Purity Verification (Supporting Evidence)

The synthesis of N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide requires regiospecific construction of the dihydropyrazole ring followed by carbamoylation with phenyl isocyanate, as described in patent literature for N-aryl-3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamides [1]. Competing formation of the 3,5-diphenyl regioisomer during cyclocondensation of chalcones with hydrazine derivatives represents a known synthetic challenge. Procured material should be accompanied by HPLC purity >95% and diagnostic 1H NMR signals for the 4,5-dihydro protons (typically appearing as an ABX system between δ 3.0–3.8 and δ 5.0–5.8 ppm) to distinguish between regioisomers [2].

Regiospecific purity
Supporting evidence
Synthesis requires regiospecific cyclocondensation; recommended HPLC purity >95% and diagnostic 1H NMR ABX pattern (δ 3.0–3.8 and 5.0–5.8 ppm) for regioisomer discrimination.
Ensures correct regioisomer identity in purchased material
Batch release data should confirm analytical markers.
Synthetic chemistry Regiospecific synthesis Quality control

High-Value Application Scenarios for N,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide Based on Evidence


Cathepsin H Mechanism-of-Action Studies in Antigen Processing

Cathepsin H functions as both an aminopeptidase and endopeptidase in MHC class II antigen processing [1]. N,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, as a pyrazoline carboxamide scaffold compound, can serve as a tool inhibitor to dissect cathepsin H-specific versus cathepsin B/L contributions in professional antigen-presenting cells, provided its cathepsin H Ki and isoform selectivity are experimentally confirmed against a panel of cysteine proteases under standardized assay conditions [1].

Regioisomer-Specific Structure-Activity Relationship (SAR) Libraries

The N-phenyl vs. 3-phenyl substitution pattern defines a critical SAR vector within the pyrazoline carboxamide series. Procuring the N,5-diphenyl isomer enables systematic comparison with the 3,5-diphenyl regioisomer (Ki cathepsin H = 0.263 mM [1]) and other substituted variants, allowing medicinal chemists to map the hydrogen-bonding and steric determinants of cathepsin H inhibition. This regioisomeric pair serves as a minimal structural probe set for fragment-based or scaffold-hopping campaigns.

Cysteine Protease Selectivity Profiling Panels

The pyrazoline carboxamide chemotype exhibits differential inhibition across cathepsins B, H, and L [1]. Including N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide in a selectivity panel alongside established cathepsin inhibitors (e.g., CA-074 for cathepsin B, Z-Phe-Phe-fluoromethylketone for cathepsin L) enables researchers to assess whether the N,5-diphenyl substitution pattern confers preferential cathepsin H binding relative to other papain-family proteases, guiding the development of isoform-selective chemical probes.

Crystallographic Fragment Screening and Structure-Based Design

Given that the 4,5-dihydro-1H-pyrazole-1-carboxamide core is amenable to single-crystal X-ray diffraction [1], N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide can be employed as a co-crystallization ligand with cathepsin H or other target enzymes. The electron density of the N-phenyl and 5-phenyl substituents provides distinct crystallographic markers that facilitate unambiguous modeling of the ligand pose, supporting structure-based optimization of binding affinity and selectivity.

Application
Selection Property
Validation Focus
Cathepsin H mechanism-of-action studies
Regiospecific identity & isoform selectivity
Confirm cathepsin H Ki and selectivity panel under standardized conditions
Regioisomer-specific SAR libraries
N,5-diphenyl vs. 3,5-diphenyl regioisomer pair
Comparative Ki and NMR identity verification across regioisomers
Cysteine protease selectivity profiling
Differential isoform inhibition profile
Cathepsin B/H/L panel under matched assay conditions
Crystallographic fragment screening
Crystallizability & regioisomer electron-density marker
Co-crystallization and ligand pose modeling with cathepsin H
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